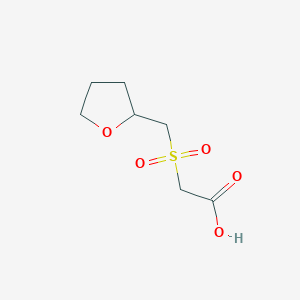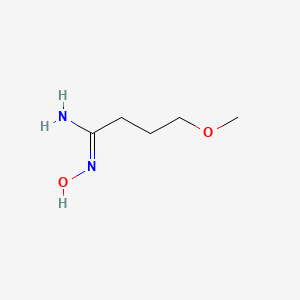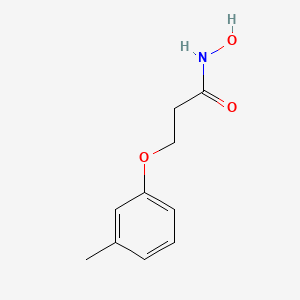
4-methoxybutanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxybutanethioamide (MBTA) is an organic compound belonging to the family of thioamides. It is an important intermediate in the synthesis of several pharmaceuticals, such as antibiotics, and is also used in the production of surfactants and other industrial chemicals. MBTA is a colorless solid with a molecular weight of 164.25 g/mol. It is soluble in organic solvents but insoluble in water.
Mechanism of Action
The mechanism of action of 4-methoxybutanethioamide is not fully understood. It is believed that it acts as a substrate for enzymes, such as esterases and amidases, which catalyze the breakdown of other molecules. It is also believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methoxybutanethioamide are not well understood. In animal studies, it has been shown to have a mild sedative effect, as well as anticonvulsant activity. It has also been shown to have a mild antinociceptive effect, which means it has the ability to reduce the sensation of pain.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-methoxybutanethioamide in laboratory experiments is its low cost and availability. It is also relatively stable and easy to handle. However, 4-methoxybutanethioamide is not very soluble in water, which can limit its use in certain experiments. Additionally, it has a relatively low molecular weight, which can limit its use in some biochemical and physiological studies.
Future Directions
The potential future directions for 4-methoxybutanethioamide research include further investigation of its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research could focus on its use in the synthesis of pharmaceuticals and other industrial chemicals. Other possible future directions include studying its toxicity and exploring its potential use in drug delivery systems. Finally, further research could focus on the development of new methods for the synthesis of 4-methoxybutanethioamide.
Synthesis Methods
4-methoxybutanethioamide is synthesized through a process known as reductive amination. This involves the reaction of an amine and an aldehyde in the presence of a reducing agent. The aldehyde is usually formaldehyde and the amine is usually an alkyl amine, such as methyl amine. The reducing agent is usually a metal hydride, such as sodium borohydride. The reaction is carried out in an organic solvent, such as methanol or ethanol.
Scientific Research Applications
4-methoxybutanethioamide has been used in various scientific research applications. It has been used as a substrate for enzymes, such as esterases, amidases, and oxidases. It has also been used to study the structure and function of proteins, such as the cytochrome P450 enzymes. It has been used to study the metabolism of drugs and other compounds in the body, as well as the role of enzymes in drug metabolism. Additionally, 4-methoxybutanethioamide has been used in the study of the mechanism of action of drugs and other compounds.
properties
IUPAC Name |
4-methoxybutanethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NOS/c1-7-4-2-3-5(6)8/h2-4H2,1H3,(H2,6,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKIPHYCDHJMAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxybutanethioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid](/img/structure/B6143760.png)



![1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B6143783.png)


![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B6143815.png)



![[1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine](/img/structure/B6143848.png)
![4-[4-(but-2-en-1-yloxy)phenyl]butan-2-one](/img/structure/B6143849.png)